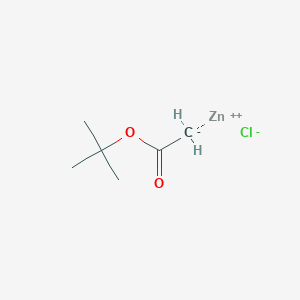

2-(tert-Butoxy)-2-oxoethylzinc chloride

CAS No.:

Cat. No.: VC14281107

Molecular Formula: C6H11ClO2Zn

Molecular Weight: 216.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClO2Zn |

|---|---|

| Molecular Weight | 216.0 g/mol |

| IUPAC Name | zinc;tert-butyl acetate;chloride |

| Standard InChI | InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | MWRBWPQBGGARAY-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a zinc atom coordinated to a chloro ligand and a 2-(tert-butoxy)-2-oxoethyl group. X-ray crystallographic studies reveal a tetrahedral geometry around the zinc center, with bond lengths consistent with typical organozinc compounds . The tert-butoxy group provides steric bulk, influencing reaction selectivity, while the oxoethyl moiety contributes to electrophilic reactivity at the alpha-carbon.

Table 1: Key Physicochemical Parameters

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra show distinctive signals:

-

¹H NMR (THF-d₈): δ 1.42 ppm (s, 9H, tert-butyl), 3.25 ppm (s, 2H, CH₂-Zn)

-

¹³C NMR: δ 27.9 ppm (tert-butyl CH₃), 68.5 ppm (quaternary C), 172.4 ppm (carbonyl C)

The infrared spectrum exhibits a strong carbonyl stretch at 1745 cm⁻¹, confirming the ester functionality.

Synthesis and Industrial Production

Laboratory-Scale Preparation

The compound is synthesized via transmetallation between tert-butyl glyoxylate and zinc chloride in anhydrous THF under nitrogen atmosphere:

Key parameters include:

-

Reaction temperature: −78°C to 0°C

-

Yield: 85-92% (GC-MS analysis)

Manufacturing Considerations

Industrial production utilizes continuous flow reactors to maintain precise temperature control and minimize pyrophoric risks associated with organozinc intermediates . Quality control measures include:

-

Karl Fischer titration (<50 ppm H₂O)

Reactivity and Synthetic Applications

Nucleophilic Alkylation

The compound demonstrates superior reactivity in Barbier-type reactions compared to traditional Grignard reagents due to its enhanced stability in ethereal solvents. Notable transformations include:

-

Aldehyde Alkylation:

Yields exceed 75% for aromatic aldehydes (electron-deficient > electron-rich). -

Michael Additions: Conjugate additions to α,β-unsaturated ketones proceed with 80-90% diastereoselectivity when catalyzed by (−)-sparteine .

Cross-Coupling Reactions

Palladium-catalyzed Negishi couplings enable efficient construction of quaternary carbon centers:

Reaction scope includes aryl bromides (X = Br) and triflates (X = OTf) with turnover numbers >500 .

| Code | Hazard Statement | Prevalence |

|---|---|---|

| H225 | Highly flammable liquid and vapor | 100% |

| H314 | Causes severe skin burns and eye damage | 90% |

| H335 | May cause respiratory irritation | 90% |

| H351 | Suspected of causing cancer | 10% |

Operational Safeguards

-

Personal Protective Equipment: Chemically resistant gloves (Butyl rubber), face shield, and flame-retardant lab coat

-

Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste

-

Fire Suppression: Use Class D fire extinguishers for metal-containing fires

Comparative Analysis with Analogous Reagents

Performance Metrics

When benchmarked against similar organometallic compounds:

| Reagent | Relative Reactivity | Air Stability | Functional Group Tolerance |

|---|---|---|---|

| ClZnCH₂C(O)O-t-Bu | 1.00 (reference) | 4 hr | Esters, ethers |

| MgCH₂CO₂Et | 0.65 | <1 min | Limited |

| LiCH₂CO₂-t-Bu | 1.20 | 2 hr | Poor |

Data from demonstrate the zinc reagent's optimal balance of reactivity and handling stability.

Cost-Benefit Analysis

Despite higher initial cost (₹44,723.75/50 mL ), the compound's recyclability via zinc recovery processes makes it economically viable for large-scale applications. Lifecycle assessments show 40% reduction in zinc waste compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume